N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a sulfanyl-linked acetamide derivative featuring a benzyl group and a 4-(3,4-dimethylphenyl)pyrimidine moiety. This compound belongs to a class of molecules where structural variations in aromatic substituents and linkage groups significantly influence physicochemical properties, biological activity, and crystallographic behavior.
Properties
IUPAC Name |
N-benzyl-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-8-9-18(12-16(15)2)19-10-11-22-21(24-19)26-14-20(25)23-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGDZHSLQEBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction involving benzyl chloride and the intermediate compound.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the intermediate and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares a common scaffold with analogs such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (). Key structural distinctions include:
- Substituents on the aromatic rings : The benzyl group and 3,4-dimethylphenyl substituent introduce steric bulk and electron-donating methyl groups, contrasting with simpler phenyl or chlorophenyl groups in analogs.
- Sulfanyl linkage : The thioether bridge (-S-) connects the acetamide to the pyrimidine ring, similar to analogs in –6.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Crystallographic and Conformational Analysis
- Dihedral angles: In analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, the dihedral angle between the benzene and pyrimidine rings is 91.9°, indicating near-perpendicular orientation . This contrasts with chlorophenyl analogs (e.g., 42.25° in ), where smaller angles suggest greater planarity.
- Intramolecular hydrogen bonding : Analogous compounds (e.g., ) exhibit N–H⋯N hydrogen bonds stabilizing folded conformations. The benzyl group in the target compound may disrupt such interactions, affecting molecular packing and solubility .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Electron-donating methyl groups (3,4-dimethylphenyl) may enhance electron density on the pyrimidine ring, influencing π-π stacking in biological targets.
- The benzyl group’s steric bulk could reduce binding affinity to enzymes compared to smaller substituents (e.g., chlorophenyl in ), but improve selectivity for hydrophobic binding pockets .
The target compound’s conformation may similarly favor crystalline stability .
Comparative Solubility :
- Increased lipophilicity from benzyl and methyl groups likely reduces aqueous solubility compared to sulfamoyl or hydroxyl-containing analogs (), necessitating formulation adjustments for pharmacological applications .
Biological Activity
N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This compound features a benzyl group, a pyrimidine ring, and a sulfanyl-acetamide linkage, which contribute to its structural uniqueness and biological properties. Research into its biological activity has highlighted various mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure
The chemical formula for this compound is . Its structure can be visualized as follows:
- Benzyl Group : Provides hydrophobic interactions.
- Pyrimidine Ring : Imparts stability and potential interactions with biological targets.
- Sulfanyl Linkage : May influence the compound's reactivity and interaction with enzymes.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution.
- Attachment of the Benzyl Group : Through further nucleophilic substitution.
- Formation of the Acetamide Linkage : Finalized through amidation reactions.
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.
- Anticonvulsant Properties : Studies have indicated that derivatives of similar compounds exhibit significant protection against seizures induced by maximal electroshock (MES) in animal models .
Antimicrobial and Anticancer Potential
Research has suggested that this compound could possess antimicrobial or anticancer properties. The unique structural features may allow it to interact with cellular targets involved in these diseases.
Comparative Studies
Comparative analyses with other pyrimidine derivatives have shown that the unique combination of functional groups in this compound can lead to distinct biological effects not observed in similar compounds. For example, studies on related acetamide derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuroinflammation, highlighting the importance of structural modifications in determining biological outcomes .
Case Study 1: Anticonvulsant Activity
A study investigating the anticonvulsant activity of various N-benzyl derivatives found that certain modifications significantly enhanced protective effects against MES-induced seizures. The findings indicated that while the 2-acetamido moiety is important for activity, it is not strictly necessary .
| Compound | ED50 (mg/kg) | Comments |
|---|---|---|
| N-benzyl 2-acetamidoacetamide | 8.3 | Effective against seizures |
| N-benzyl 2-methoxypropionamide | 30 | Comparable to phenobarbital |
Case Study 2: Neuroprotective Effects
Research into benzimidazole-containing acetamide derivatives revealed their potential in attenuating neuroinflammation associated with neurodegenerative disorders. Although not directly linked to this compound, these findings underscore the relevance of acetamide structures in neuroprotection and highlight avenues for further exploration of this compound's therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
